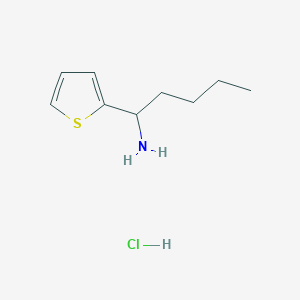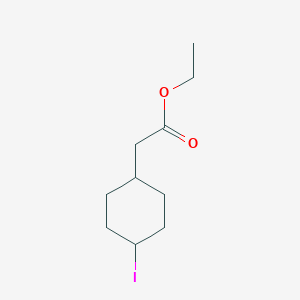
1-(Thiophen-2-yl)pentan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
Thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Scientific Research Applications
Spectroscopic Studies and Identification
In forensic science, novel hydrochloride salts of cathinones, including related compounds, have been identified and characterized through spectroscopic studies such as GC-MS, IR, NMR, and X-ray diffraction methods. These studies aid in the identification of novel psychoactive substances, demonstrating the chemical's relevance in forensic analysis and law enforcement efforts (Nycz, Paździorek, Małecki, & Szala, 2016).
Materials Science and Polymer Chemistry
In materials science, thiophene-based compounds are synthesized for applications in electrochemical devices. For instance, polymers containing thiophene units have been investigated for their capacitive behaviors and potential in developing new materials for energy storage devices (Ates & Uludağ, 2012). Additionally, thiophene-containing polymers exhibit promising applications in light-emitting devices, showcasing the versatility of such compounds in advanced materials science (Aydın & Kaya, 2012).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, thiophene derivatives serve as starting materials for generating structurally diverse libraries through various reactions. These compounds facilitate the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds, highlighting their utility in creating novel chemical entities for drug development and other applications (Roman, 2013).
Photoinitiators for Polymerization
Thiophene derivatives are also explored as photoinitiators for radical and cationic polymerizations under visible light, offering an environmentally friendly alternative to traditional polymerization processes. These compounds enhance polymerization efficiencies and overcome oxygen inhibition, contributing to advancements in polymer science and engineering (Zhang et al., 2015).
Biological Activities and Pharmacology
Explorations into the biological activities of thiophene derivatives reveal their potential as larvicides against mosquito larvae, contributing to the development of new strategies for controlling vector-borne diseases (Nakano et al., 2014). Additionally, novel thiophene-containing Mannich base derivatives have been synthesized and evaluated for anti-diabetic and anti-inflammatory activities, underscoring the therapeutic potential of such compounds (Gopi & Dhanaraju, 2018).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there may be future research directions exploring the potential uses and effects of “1-(Thiophen-2-yl)pentan-1-amine hydrochloride” and similar compounds.
properties
IUPAC Name |
1-thiophen-2-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDPYMHHRHTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)







![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)
